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Compound of Interest

Compound Name: Cyclosulfamuron

Cat. No.: B145574 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of

Cyclosulfamuron, a significant herbicide in the pyrimidinylsulfonylurea class. Understanding

its three-dimensional conformation is paramount for elucidating its mechanism of action,

designing novel analogs, and optimizing its herbicidal activity. This document presents key

crystallographic data, detailed experimental protocols for its determination, and visual

representations of its structural analysis workflow and biochemical pathway.

Crystallographic Data Summary
The crystal structure of Cyclosulfamuron (C₁₇H₁₉N₅O₆S) has been determined by X-ray

diffraction, revealing a monoclinic crystal system.[1] The key quantitative data from the

crystallographic analysis are summarized in the tables below for clear comparison and

reference.

Table 1: Crystal Data and Structure Refinement Details[1]
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Parameter Value

Empirical Formula C₁₇H₁₉N₅O₆S

Formula Weight 421.43

Temperature 173 K

Wavelength 0.71073 Å (Mo Kα)

Crystal System Monoclinic

Space Group P 1 21/n 1

Unit Cell Dimensions

a 12.7019 (4) Å

b 9.6216 (3) Å

c 15.6213 (5) Å

α 90°

β 93.6194 (12)°

γ 90°

Volume 1905.31 (10) Å³

Z 4

Density (calculated) 1.466 Mg/m³

Absorption Coefficient 0.22 mm⁻¹

F(000) 880

Data Collection

Diffractometer Bruker APEXII CCD

Reflections Collected 17544

Independent Reflections 4365 [R(int) = 0.030]

Refinement
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Refinement Method Full-matrix least-squares on F²

Data / Restraints / Parameters 4365 / 0 / 264

Goodness-of-fit on F² 1.05

Final R indices [I>2σ(I)] R1 = 0.039, wR2 = 0.113

R indices (all data) R1 = 0.048, wR2 = 0.118

Largest Diff. Peak and Hole 0.22 and -0.49 e.Å⁻³

Table 2: Key Molecular Geometry Parameters[1][2]

Parameter Description Value

Dihedral Angle
Benzene ring and Cyclopropyl

ring
75.32 (9)°

Dihedral Angle
Benzene ring and Pyrimidinyl

ring
88.79 (4)°

C atom deviation
Methoxy groups from

pyrimidine plane
0.043 (2) and 0.028 (2) Å

π–π Interaction Centroid–centroid distance 3.6175 (9) Å

π–π Interaction Centroid–centroid distance 3.7068 (9) Å

Experimental Protocols
The determination of the crystal structure of Cyclosulfamuron involved the following key

experimental procedures.

Crystallization
Single crystals of Cyclosulfamuron suitable for X-ray diffraction were obtained. While the

specific solvent system for crystallization is not detailed in the primary literature, a common

method for compounds of this nature involves slow evaporation from a suitable organic solvent

or a mixture of solvents.
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X-ray Data Collection[1]
A colorless block-like crystal with dimensions 0.32 × 0.27 × 0.23 mm was mounted on a Bruker

APEXII CCD area-detector diffractometer. The data were collected at a temperature of 173 K

using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A series of ω and φ scans

were performed to cover a significant portion of the reciprocal space.

Structure Solution and Refinement[1]
The crystal structure was solved by direct methods and refined by full-matrix least-squares on

F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were positioned

geometrically and refined using a riding model, with Uiso(H) = 1.2Ueq(parent atom). The

absorption correction was applied using a multi-scan method (SADABS).

Visualizations
The following diagrams illustrate the experimental workflow for crystal structure analysis and

the established mechanism of action for Cyclosulfamuron.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Crystal structure of cyclosulfamuron - PMC [pmc.ncbi.nlm.nih.gov]

2. Crystal structure of cyclo-sulfamuron - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b145574?utm_src=pdf-body-img
https://www.benchchem.com/product/b145574?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4571433/
https://pubmed.ncbi.nlm.nih.gov/26396833/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145574?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Unveiling the Three-Dimensional Architecture of
Cyclosulfamuron: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b145574#cyclosulfamuron-crystal-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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